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Compound of Interest

Compound Name: N-Methyldibutylamine

Cat. No.: B147177

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Methyldibutylamine, a tertiary amine with applications in organic synthesis and materials
chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with generalized experimental protocols for these
analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of N-Methyldibutylamine by
providing information about the chemical environment of its hydrogen (*H) and carbon (33C)
atoms.

1H NMR Data

The proton NMR spectrum of N-Methyldibutylamine exhibits signals corresponding to the
different types of protons in the molecule. The chemical shifts are influenced by the electron-
withdrawing effect of the nitrogen atom.
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: . Coupling
_ Chemical Shift . . .
Assignment Multiplicity Integration Constant (J) in
(ppm)
Hz
CHs-N ~2.2 Singlet 3H -
N-CHz2- ~2.3 Triplet 4H ~7
-CH2-CHz- ~1.3-1.5 Multiplet 4H -
-CH2-CHs ~0.9 Triplet 6H ~7

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and

the spectrometer's field strength.

13C NMR Data

The carbon NMR spectrum provides information on the different carbon environments in N-
Methyldibutylamine.

Assignment Chemical Shift (ppm)
CHs-N ~42
N-CHz2- ~58
-CH2-CHa- ~30
-CH2-CHs ~20
-CHz2-CHs ~14

Note: These are approximate chemical shifts and can be influenced by the experimental
conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of N-Methyldibutylamine is characterized by the absence of N-H stretching bands and the
presence of C-H and C-N stretching and bending vibrations.
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Frequency (cm™?) Intensity Assignment

2950-2800 Strong C-H stretching (alkyl)

1465 Medium C-H bending (methylene)
1380 Medium C-H bending (methyl)
1260-1020 Medium C-N stretching (tertiary amine)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For N-Methyldibutylamine, with a molecular weight of 143.27 g/mol , the mass
spectrum would show a molecular ion peak (M*) and various fragment ions.[1]

m/z Relative Intensity Possible Fragment

143 Moderate [M]* (Molecular lon)

128 High [M-CHs]*

100 High [M-CsH7]* (alpha-cleavage)
86 Moderate [M-C4Ho]* (alpha-cleavage)
58 High [CHsN(CH2)]*

44 Moderate [CH3NHCH2]*

Note: The relative intensities are estimations and can vary based on the ionization method and

energy.

Experimental Protocols

The following are detailed, representative methodologies for the spectroscopic analysis of N-
Methyldibutylamine.

NMR Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra of N-Methyldibutylamine.
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Materials:

N-Methyldibutylamine
Deuterated chloroform (CDCIs)
Tetramethylsilane (TMS)

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz)

Procedure:

Sample Preparation: A solution of N-Methyldibutylamine is prepared by dissolving
approximately 10-20 mg of the compound in 0.5-0.7 mL of CDCls in a clean, dry vial. A small
amount of TMS is added as an internal standard (0O ppm). The solution is then transferred to
an NMR tube.

Instrument Setup: The NMR spectrometer is tuned and locked onto the deuterium signal of
the CDCls. The sample is shimmed to achieve a homogeneous magnetic field.

IH NMR Acquisition: A standard one-pulse *H NMR experiment is performed. Key
parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition
time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

13C NMR Acquisition: A proton-decoupled 3C NMR spectrum is acquired. Due to the lower
natural abundance and smaller gyromagnetic ratio of 13C, more scans (typically several
hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,
phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS
signal.

FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat N-Methyldibutylamine.
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Materials:
¢ N-Methyldibutylamine (liquid)

o FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates
(NaCl or KBr) for a neat liquid sample.

Procedure:

o Sample Preparation (ATR): A small drop of liquid N-Methyldibutylamine is placed directly
onto the ATR crystal.

o Sample Preparation (Neat Liquid Cell): A drop of the liquid is placed between two salt plates
to form a thin film.[1]

o Background Spectrum: A background spectrum of the empty ATR crystal or clean salt plates
is recorded to subtract atmospheric and instrument-related absorptions.

o Sample Spectrum: The IR spectrum of the sample is recorded, typically in the range of 4000
to 400 cm~1. A sufficient number of scans (e.g., 16 or 32) are co-added to obtain a high-
guality spectrum.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the retention time and mass spectrum of N-Methyldibutylamine.
Materials:

e N-Methyldibutylamine

e Asuitable solvent (e.g., dichloromethane or hexane)

e GC-MS instrument equipped with a capillary column (e.g., DB-5ms) and an electron
ionization (EI) source.
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Procedure:

o Sample Preparation: A dilute solution of N-Methyldibutylamine (e.g., 100 ppm) is prepared
in the chosen solvent.

o GC Method:

o Injector: The injector temperature is set to a value that ensures rapid volatilization without
thermal decomposition (e.g., 250 °C). A small volume (e.g., 1 pL) of the sample is injected
in split or splitless mode.

o Oven Program: A temperature program is used to separate the analyte from any
impurities. A typical program might start at 50 °C, hold for 1-2 minutes, and then ramp up
to 250 °C at a rate of 10-20 °C/min.

o Carrier Gas: Helium is typically used as the carrier gas with a constant flow rate (e.g., 1
mL/min).

e MS Method:
o lonization: Electron lonization (El) at 70 eV is commonly used.

o Mass Analyzer: The mass analyzer (e.g., a quadrupole) is set to scan a mass range that
includes the molecular ion and expected fragments (e.g., m/z 35-200).

o Transfer Line and lon Source Temperature: These are typically maintained at around 230
°C and 200 °C, respectively.

o Data Analysis: The resulting total ion chromatogram (TIC) is analyzed to determine the
retention time of N-Methyldibutylamine. The mass spectrum corresponding to the
chromatographic peak is then examined to identify the molecular ion and characteristic
fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of N-Methyldibutylamine.
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Caption: Workflow for the Spectroscopic Analysis of N-Methyldibutylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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